molecular formula C17H22ClNO B549349 Atomoxetine hydrochloride CAS No. 82248-59-7

Atomoxetine hydrochloride

Cat. No.: B549349
CAS No.: 82248-59-7
M. Wt: 291.8 g/mol
InChI Key: LUCXVPAZUDVVBT-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atomoxetine hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike stimulant medications, this compound is not classified as a controlled substance, making it a unique option for managing ADHD symptoms .

Mechanism of Action

Target of Action

Atomoxetine hydrochloride, also known as Atomoxetine HCL, primarily targets the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine (NE) in the brain . Atomoxetine also interacts with the serotonin transporter (SERT) and the N-methyl-d-aspartate (NMDA) receptor , indicating a role for the glutamatergic system in its mechanism of action .

Mode of Action

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) . It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain . This increases the levels of NE and dopamine (DA) within the prefrontal cortex .

Biochemical Pathways

The systemic clearance of atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . After a single oral dose, atomoxetine reaches maximum plasma concentration within about 1–2 hours of administration . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers .

Result of Action

The inhibition of NET by atomoxetine leads to an increase in the levels of NE and DA in the prefrontal cortex . This results in clinically meaningful improvements in the core symptoms of ADHD, including inattention, impulsivity, and hyperactivity, as well as quality of life and emotional lability .

Action Environment

The oral bioavailability and clearance of atomoxetine are influenced by the activity of the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for atomoxetine . Environmental factors such as diet and co-administration with other drugs can also influence the action, efficacy, and stability of atomoxetine .

Biochemical Analysis

Biochemical Properties

Atomoxetine hydrochloride plays a crucial role in biochemical reactions by inhibiting the norepinephrine transporter (NET), thereby increasing the levels of norepinephrine in the synaptic cleft . This interaction enhances neurotransmission and improves attention and focus in individuals with ADHD. This compound also interacts with various proteins and enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which further modulate its effects on norepinephrine levels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neurons, it enhances norepinephrine signaling, which influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, as well as those regulating synaptic plasticity and neuronal growth . Additionally, this compound impacts glial cells by modulating their role in neurotransmitter clearance and neuroinflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the norepinephrine transporter (NET) on presynaptic neurons, preventing the reuptake of norepinephrine into the presynaptic terminal . This inhibition leads to an increase in extracellular norepinephrine levels, which enhances adrenergic signaling and improves cognitive function . This compound also affects the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions contribute to the overall therapeutic effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in improving cognitive function and reducing ADHD symptoms over several months of treatment . Some studies have reported a gradual decrease in its effectiveness over time, potentially due to adaptive changes in neurotransmitter systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively increases norepinephrine levels and improves cognitive performance without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including increased heart rate, hypertension, and neurotoxicity . Threshold effects have been observed, where low doses produce minimal effects, while higher doses result in a more pronounced therapeutic response .

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 2D6 (CYP2D6) enzyme . This enzyme catalyzes the oxidation of this compound to its primary metabolite, 4-hydroxyatomoxetine, which is further conjugated to form glucuronide metabolites . These metabolites are then excreted in the urine . The metabolic pathways of this compound also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is actively transported across cell membranes by organic cation transporters (OCTs) and the norepinephrine transporter (NET) . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern influences its localization and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with the norepinephrine transporter (NET) and other intracellular proteins . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within different subcellular compartments . These modifications play a crucial role in regulating its therapeutic effects and overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atomoxetine hydrochloride involves several key steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then isolated and crystallized using acetone. This intermediate undergoes further arylation to produce tomoxetine. The non-racemic atomoxetine is achieved by resolving it with L-mandelic acid to form a mandelate salt, which is finally converted into this compound .

Industrial Production Methods: In industrial settings, this compound is synthesized by adding hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent. This process improves reaction yields and facilitates commercial synthesis .

Chemical Reactions Analysis

Types of Reactions: Atomoxetine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Atomoxetine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Atomoxetine hydrochloride is unique in that it is a non-stimulant medication, reducing the risk of abuse and dependence associated with stimulant medications. .

Properties

CAS No.

82248-59-7

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

hydron;(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;chloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1

InChI Key

LUCXVPAZUDVVBT-UNTBIKODSA-N

SMILES

CC1=CC=CC=C1OC(CC[NH2+]C)C2=CC=CC=C2.[Cl-]

Isomeric SMILES

[H+].CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.[Cl-]

Canonical SMILES

[H+].CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.[Cl-]

Appearance

Solid powder

Key on ui application

Attention deficit hyperactivity disorder (ADHD)

boiling_point

64-65 ºC at 0.760 mmHg

melting_point

161-165 ºC

Key on ui other cas no.

82248-59-7

physical_description

Solid

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

83015-26-3 (Parent)

shelf_life

>2 years if stored properly

solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/
3.90e-03 g/L

source

Synthetic

Synonyms

139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Atomoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Atomoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Atomoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Atomoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Atomoxetine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Atomoxetine Hydrochloride?

A1: this compound is a potent inhibitor of the presynaptic norepinephrine transporter. [] It exhibits minimal affinity for other monoamine transporters or receptors. [] This selective inhibition increases the availability of norepinephrine in the synaptic cleft, which is believed to contribute to its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).

Q2: How does this compound differ from stimulant medications used to treat ADHD?

A2: Unlike stimulant medications for ADHD, this compound is a non-stimulant medication. [] It does not directly activate dopamine receptors but instead acts by increasing norepinephrine levels. [] This difference in mechanism contributes to its distinct pharmacological profile, including a lower potential for abuse and dependence.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as (-)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride, has a molecular formula of C17H21NO•HCl and a molecular weight of 291.82 g/mol. []

Q4: Are there any spectroscopic techniques used to characterize this compound?

A4: Yes, researchers utilize various spectroscopic methods for characterization. UV spectrophotometry is commonly employed for quantitative analysis, with a maximum absorbance observed at 270 nm. [, ] Infrared (IR) spectroscopy helps identify functional groups and potential drug-polymer interactions. [, ]

Q5: What are the key challenges associated with the stability of this compound?

A5: this compound can be susceptible to degradation under certain conditions, including acidic, basic, and oxidative environments. [, ] This instability necessitates careful consideration during formulation development to ensure drug product quality and efficacy.

Q6: What formulation strategies have been explored to enhance the stability and bioavailability of this compound?

A6: Researchers have investigated various formulation approaches to optimize this compound delivery. These include:

  • Mucoadhesive microspheres: Using polymers like sodium alginate and karaya gum to prolong drug release and potentially improve bioavailability. []
  • Sustained-release tablets: Utilizing polymers like tamarind seed polysaccharide, guar gum, and PVP to achieve controlled release over an extended period. []
  • Orally disintegrating tablets (ODTs): Employing taste-masking techniques with polymers like Gellan gum to enhance patient compliance and ease of administration. []
  • Thermo-reversible nasal in situ gels: Developing formulations with poloxamer 407 and mucoadhesive polymers to enhance nasal residence time and potentially target the brain. []

Q7: How is this compound metabolized in the body?

A7: this compound undergoes extensive metabolism, primarily in the liver. [] The cytochrome P450 2D6 (CYP2D6) enzyme plays a significant role in its biotransformation. [] In extensive metabolizers, the primary metabolite is 4-hydroxyatomoxetine, which is subsequently conjugated. []

Q8: How does the CYP2D6 polymorphism influence this compound pharmacokinetics?

A8: The CYP2D6 polymorphism significantly affects this compound disposition. [] Poor metabolizers, who lack functional CYP2D6 enzyme activity, exhibit prolonged systemic exposure to this compound compared to extensive metabolizers. [] This difference highlights the importance of considering genetic variations in drug metabolism for personalized therapy.

Q9: What analytical techniques are commonly employed for the quantification of this compound?

A9: Several analytical methods have been developed for this compound quantification, including:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): Widely used for its sensitivity, selectivity, and ability to separate the drug from impurities and degradation products. [, , , ]
  • UV Spectrophotometry: A simple and cost-effective technique for routine analysis, particularly in resource-limited settings. [, , , ]
  • High-performance thin-layer chromatography (HPTLC): Offers advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously. []
  • Chemiluminescence: Provides high sensitivity for this compound detection, but requires specialized instrumentation. []
  • Capillary electrophoresis with electrochemiluminescence detection (CE-ECL): Offers high sensitivity and separation efficiency, particularly suitable for analyzing complex biological samples. []

Q10: How is the validity of analytical methods for this compound established?

A10: Analytical methods for this compound quantification undergo rigorous validation according to ICH guidelines. [, ] This process ensures that the methods are accurate, precise, specific, linear, robust, and reproducible, providing reliable results for quality control and research purposes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.